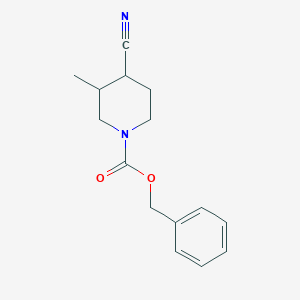
2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which significantly influences its chemical properties and reactivity. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine typically involves the iodination of a pyrazole precursor followed by the introduction of the N-methylethan-1-amine group. One common method involves the reaction of 4-iodopyrazole with N-methylethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce corresponding oxides or deiodinated compounds .
Wissenschaftliche Forschungsanwendungen
2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex molecules for various chemical research purposes.
Wirkmechanismus
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring plays a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-iodo-1H-pyrazol-1-yl)acetamide
- 2-(4-iodo-1H-pyrazol-1-yl)ethanol
- 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine is unique due to the presence of the N-methylethan-1-amine group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H10IN3 |
|---|---|
Molekulargewicht |
251.07 g/mol |
IUPAC-Name |
2-(4-iodopyrazol-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C6H10IN3/c1-8-2-3-10-5-6(7)4-9-10/h4-5,8H,2-3H2,1H3 |
InChI-Schlüssel |
SQQDDAOIDIWWOB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1C=C(C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


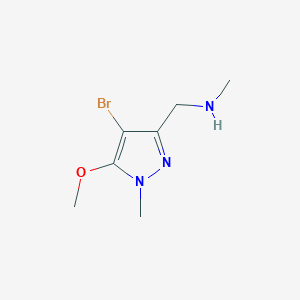
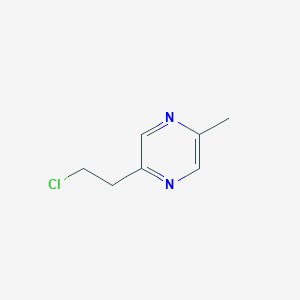

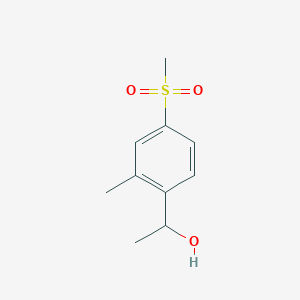
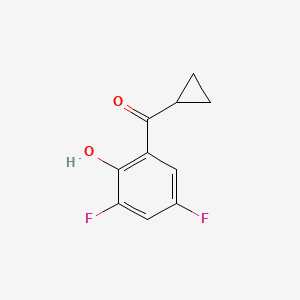
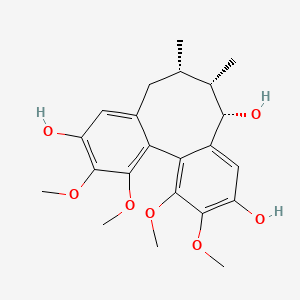
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13325800.png)
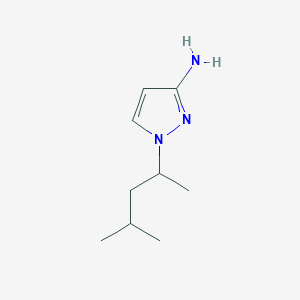
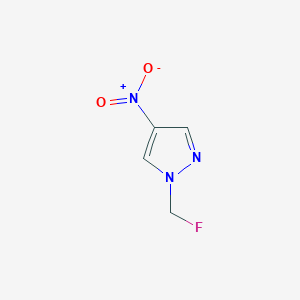
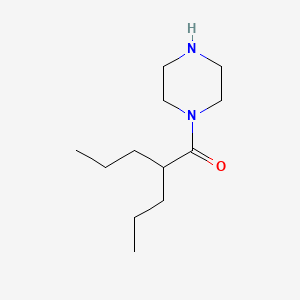
![Benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13325823.png)
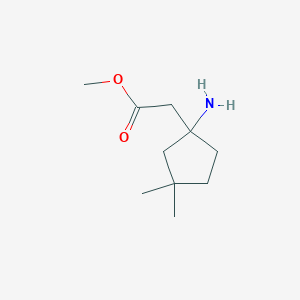
![tert-Butyl (R)-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13325833.png)
